Comprehensive Technical Guide to 2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0): Synthesis, Reactivity, and Drug Discovery Applications
Comprehensive Technical Guide to 2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0): Synthesis, Reactivity, and Drug Discovery Applications
Executive Summary & Chemical Significance
In modern medicinal chemistry, halogenated secondary anilines serve as indispensable building blocks for synthesizing complex pharmacophores. 2-Chloro-N-ethyl-4-fluoroaniline (CAS 1152554-67-0) is a highly specialized intermediate characterized by its unique steric and electronic profile[1]. The strategic placement of the ortho-chlorine atom provides a critical vector for transition-metal-catalyzed cross-coupling or steric shielding, while the para-fluorine atom modulates the pKa of the aniline and enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated para-hydroxylation.
This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in the development of targeted therapeutics, including Menin-MLL inhibitors and antiviral agents.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 2-chloro-N-ethyl-4-fluoroaniline is critical for anticipating its behavior in complex synthetic multistep sequences. The compound typically presents as a pale yellow to brown liquid and requires controlled storage conditions to prevent oxidative degradation[1].
Table 1: Core Physicochemical Properties
| Property | Value | Synthetic / Practical Implication |
| CAS Number | 1152554-67-0 | Standard identifier for commercial procurement[1]. |
| Molecular Formula | C₈H₉ClFN | Indicates a highly halogenated, low-molecular-weight scaffold[1]. |
| Molecular Weight | 173.62 g/mol | Ideal low-MW precursor for maintaining final drug candidates within Lipinski's Rule of 5[1]. |
| SMILES | FC1=CC=C(C(Cl)=C1)NCC | Defines the exact regiochemistry: N-ethyl at C1, Cl at C2, F at C4[1]. |
| R&D Purity Standard | ≥95% | Minimum threshold required to prevent propagation of isomeric impurities[1]. |
| Storage Conditions | Sealed, dry, 2-8°C | Prevents ambient oxidation of the electron-rich secondary amine[1]. |
Table 2: Functional Group Reactivity Matrix
| Functional Group | Reactivity Profile | Downstream Application |
| Secondary Amine (-NHEt) | Moderate nucleophile | Primary site for amidation, sulfonylation, and Buchwald-Hartwig C-N cross-couplings. |
| Ortho-Chlorine (-Cl) | Steric shield, weak deactivator | Hinders over-alkylation; requires bulky, electron-rich Pd-ligands (e.g., RuPhos) for activation. |
| Para-Fluorine (-F) | Inductive withdrawal (-I), Resonance donation (+R) | Stabilizes the aromatic ring against oxidative metabolism; modulates amine basicity. |
Synthetic Methodologies: N-Ethylation Strategies
The synthesis of 2-chloro-N-ethyl-4-fluoroaniline from the primary amine (2-chloro-4-fluoroaniline) requires careful control to prevent over-alkylation to the N,N-diethyl tertiary amine[2]. Two primary pathways are utilized in process chemistry: reductive amination and direct alkylation.
Fig 1: Synthetic pathways for 2-chloro-N-ethyl-4-fluoroaniline highlighting selectivity differences.
Validated Protocol: Selective Reductive Amination
Objective: Synthesize 2-chloro-N-ethyl-4-fluoroaniline with >98% selectivity for the mono-alkylated product[2].
Step 1: Imine Formation (Initiation)
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Action: Dissolve 10.0 mmol of 2-chloro-4-fluoroaniline in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Add 11.0 mmol of acetaldehyde dropwise, followed by 0.5 mL of glacial acetic acid.
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Causality: The low temperature (0°C) is critical to prevent the volatilization of acetaldehyde (BP ~20°C). Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity. This accelerates the nucleophilic attack by the aniline, which is inherently deactivated by the electron-withdrawing para-fluorine and sterically hindered by the ortho-chlorine.
Step 2: Chemoselective Reduction
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Action: After 1 hour of stirring, add 15.0 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: NaBH(OAc)₃ is explicitly chosen over standard sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic protonated iminium intermediate without reducing the unreacted acetaldehyde into ethanol, thereby maximizing atom economy and preventing side reactions.
Step 3: Quenching and Freebase Isolation
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Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Causality: NaHCO₃ safely neutralizes the acetic acid catalyst and decomposes any residual organoborane complexes. The mild basic quench is self-validating: it ensures the newly formed secondary amine remains entirely in its freebase form, allowing quantitative partitioning into the organic DCM phase during extraction.
Applications in Therapeutics & Drug Discovery
The structural motif of 2-chloro-N-ethyl-4-fluoroaniline is frequently integrated into advanced pharmaceutical pipelines due to its optimal balance of lipophilicity and metabolic resistance.
Oncology: Menin-MLL Interaction Inhibitors
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene drive aggressive forms of acute myeloid and lymphoblastic leukemias. The oncogenic activity of MLL fusion proteins is strictly dependent on their direct interaction with the scaffold protein Menin. Derivatives of halogenated anilines, including 2-chloro-4-fluoroaniline scaffolds, are utilized as critical nucleophilic building blocks in synthesizing potent small-molecule inhibitors that competitively disrupt the Menin-MLL protein-protein interaction[3].
Fig 2: Mechanism of action for Menin-MLL inhibitors derived from halogenated aniline scaffolds.
Virology: Coronavirus 3CL Protease Inhibitors
In the pursuit of broad-spectrum antiviral agents, particularly against coronaviruses (e.g., SARS-CoV-2), the 3C-like (3CL) protease is a primary target. Halogenated secondary anilines are frequently coupled with triazine or pyrimidine cores to create potent replication inhibitors. The 2-chloro-4-fluorophenyl moiety is highly effective at occupying the hydrophobic P1/P2 sub-pockets of the viral protease, while the N-ethyl group provides a vector to optimize the binding angle and improve cell permeability[4].
Handling and Safety Protocols
As a halogenated aromatic amine, 2-chloro-N-ethyl-4-fluoroaniline requires stringent laboratory safety protocols:
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Toxicity: Suspected to cause skin irritation, serious eye irritation, and potential methemoglobinemia upon systemic absorption (characteristic of aniline derivatives).
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PPE: Handling must be conducted in a Class II fume hood using nitrile gloves (double-gloving recommended for bulk transfers) and splash-proof safety goggles.
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Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent auto-oxidation, which typically manifests as the liquid turning dark brown over time[1].
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-chloro-N-ethyl-4-fluoroaniline | Benchchem [benchchem.com]
- 3. US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
- 4. TRIAZINE DERIVATIVES HAVING VIRUS REPLICATION INHIBITORY ACTIVITY AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME - Patent 4400502 [data.epo.org]
